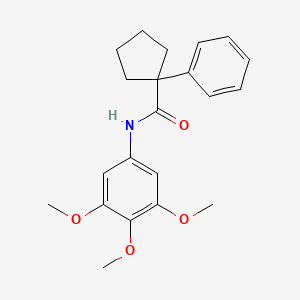
1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide” is a chemical compound . It’s often used for pharmaceutical testing . The compound is available from various global suppliers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Applications De Recherche Scientifique
Transition-metal Phosphors with Cyclometalating Ligands
Research in the area of cyclometalating ligands and their transition-metal phosphors presents a foundational approach to understanding the applications of complex compounds in organic light-emitting diodes (OLEDs). The study by Chi and Chou (2010) explores systematic methodologies for preparing highly emissive phosphorescent complexes, which could be relevant to the photophysical properties and applications of "1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide" in optoelectronic devices, considering the potential for similar ligand-centered pi-pi* electronic transitions and tunable emission wavelengths across the visible spectrum (Chi & Chou, 2010).
Radical Cyclizations in Organic Synthesis
The control of regiochemistry in radical cyclizations, as discussed by Ishibashi and Tamura (2004), offers insights into synthesizing carbo- and heterocyclic compounds. This review summarizes recent studies on influencing the course of radical cyclizations, potentially informing synthetic approaches to compounds like "this compound" that may involve similar cyclization processes in their synthesis (Ishibashi & Tamura, 2004).
Antineoplastic Agents Development
The discovery and investigation of novel series of compounds for potential use as antineoplastic agents, as outlined by Hossain et al. (2020), may provide a framework for evaluating the therapeutic applications of "this compound" in cancer treatment. This study highlights the importance of apoptosis induction, generation of reactive oxygen species, and modulation of drug resistance, which could be relevant pathways for future research on the specified compound (Hossain et al., 2020).
Cinnamic Acid Derivatives in Anticancer Research
The exploration of cinnamic acid derivatives and their anticancer potentials by De et al. (2011) could offer a parallel to understanding the applications of structurally complex compounds in medicinal chemistry. The study discusses various synthetic approaches and biological evaluations of cinnamic acid derivatives, which may inform research on the anticancer efficacy of "this compound" (De, Baltas, & Bedos-Belval, 2011).
Propriétés
IUPAC Name |
1-phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-24-17-13-16(14-18(25-2)19(17)26-3)22-20(23)21(11-7-8-12-21)15-9-5-4-6-10-15/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAHIZMMRHVRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

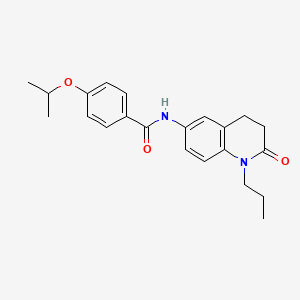

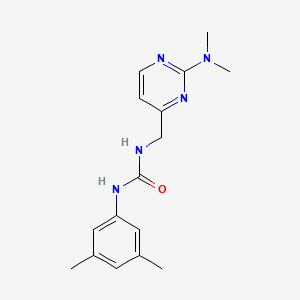

![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2717459.png)
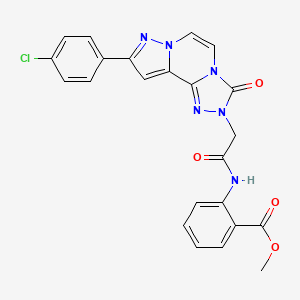
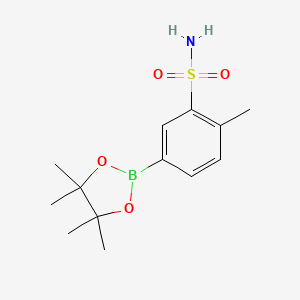
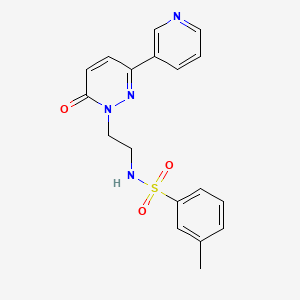
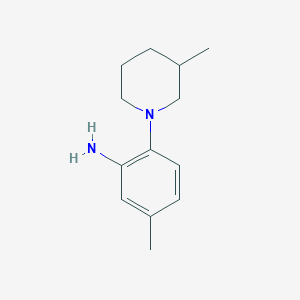
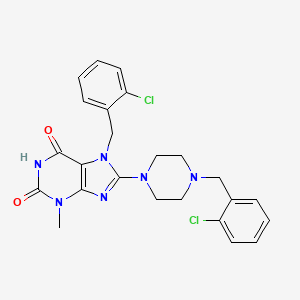
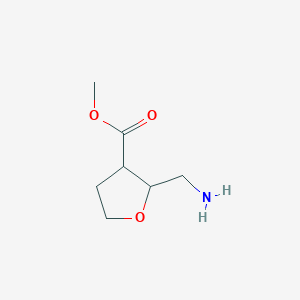
![2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline](/img/structure/B2717472.png)

![6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2717476.png)